molecular formula C5H4BrNO B023353 4-Bromopyridine 1-oxide CAS No. 14248-50-1

4-Bromopyridine 1-oxide

Cat. No. B023353
CAS RN: 14248-50-1
M. Wt: 174 g/mol
InChI Key: ZRXLKDCFWJECNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromopyridine 1-oxide involves several methods, including the self-condensation of 4-bromopyridine, which results in the formation of poly(4-bromopyridine) through various temperatures and conditions. This synthesis route provides insights into the complex structure of the polymer, incorporating a variety of sub-units as elucidated through detailed spectroscopic analysis (Feast & Tsibouklis, 1994).

Molecular Structure Analysis

The molecular structure of 4-Bromopyridine 1-oxide derivatives has been extensively studied, revealing interesting aspects such as the crystal and molecular structure of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, a compound achieved through reactions involving 4-Bromopyridine 1-oxide. The structural determination indicates a monoclinic space group with specific angles and dimensions, providing insight into the compound's molecular geometry (Mazhar-ul-Haque et al., 1981).

Chemical Reactions and Properties

4-Bromopyridine 1-oxide participates in various chemical reactions, demonstrating its versatility. One notable example is its role in inducing chirality in magnetic MII-[NbIV(CN)8]4– coordination networks. This reaction showcases the ability of 4-Bromopyridine 1-oxide to influence the spatial arrangement of ligands around metal centers, resulting in chiral coordination helices (Ohno et al., 2016).

Physical Properties Analysis

The physical properties of 4-Bromopyridine 1-oxide derivatives, such as 2-bromo-4-nitropyridine N-oxide, have been characterized through techniques like X-ray crystallography. These studies provide detailed information on the crystal structure, including the orientation of bromine and oxygen atoms relative to the pyridine ring, and insights into hydrogen bonding and van der Waals interactions (Hanuza et al., 2002).

Chemical Properties Analysis

The chemical properties of 4-Bromopyridine 1-oxide are highlighted through its reactivity and the formation of complex structures. For instance, reactions involving 4-Bromopyridine 1-oxide with thiols in acetic anhydride elucidate the compound's capability to substitute at various positions on the pyridine ring, leading to the formation of diverse sulfide mixtures. These reactions underscore the compound's chemical behavior and potential for generating a wide range of derivatives (Prachayasittikul et al., 1991).

Scientific Research Applications

  • Formation of Complexes and Networks : Protonated N-oxide-4,4′-bipyridine, a related compound, is utilized in the formation of luminescent BiIII complexes, H-bonded dimers, and 2D square supramolecular networks (Toma et al., 2013).

  • Cross-Coupling Reactions : It is involved in fluoride-promoted, Pd-catalyzed cross-coupling reactions with aryltrialkoxysilanes to produce biaryls, which are important in the total synthesis of certain complex molecules (McElroy & DeShong, 2003).

  • Induction of Chirality in Coordination Networks : 4-Bromopyridine 1-oxide induces chirality in magnetic MII-[NbIV(CN)8]4- coordination networks, resulting in distinct types of coordination helices (Ohno et al., 2016).

  • Functionalization via Magnesiation : The compound aids in the magnesiation of pyridine N-oxides, a process crucial for the synthesis of various chemicals, including caerulomycins E and A (Duan et al., 2009).

  • Spectral Analysis : Its ultraviolet absorption spectra, which involve non-bonding electrons of oxygen and π-electron transitions, provide insights into its electronic structure (Hata, 1956).

  • Material Science Applications : Poly(4-bromopyridine), a water-soluble, conjugated polymer derived from 4-Bromopyridine 1-oxide, shows promise for various applications due to its complex sub-unit structures (Feast & Tsibouklis, 1994).

  • Surface Enhanced Raman Scattering : It plays a role in surface enhanced Raman scattering on Au-Pt alloy particles, where the scattering intensities vary with the Pt concentration (Takenaka & Eda, 1985).

  • Copper and Oxido-Vanadium Complexes : Copper(II) and oxido-vanadium(IV) complexes of derivatives of 4-bromopyridine 1-oxide exhibit unique geometries, which are relevant in coordination chemistry (Takjoo et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-1-3-7(8)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXLKDCFWJECNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162057
Record name Pyridine, 4-bromo-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyridine 1-oxide

CAS RN

14248-50-1
Record name 14248-50-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 4-bromo-, 1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromopyridin-1-ium-1-olate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Nettekoven, C Jenny - Organic process research & development, 2003 - ACS Publications
… 2,6-Bis-benzylsulfanyl-4-bromopyridine-1-oxide (15i). A mixture of 5 g (12.11 mmol) of 14 suspended in 100 mL of toluene was reacted with 3.74 g (30.14 mmol) of benzyl mercaptane …
Number of citations: 32 pubs.acs.org
F LEONARD, A WAJNGURT - The Journal of Organic Chemistry, 1956 - ACS Publications
… Under these conditions 4bromopyridine 1-oxide reacted toform products which appeared … 1-oxide (possible metathesis of 4-bromopyridine 1-oxide with the reaction solvent). …
Number of citations: 27 pubs.acs.org
DS Dyer, RO Ragsdale - Inorganic Chemistry, 1967 - ACS Publications
(1) EL Muetterties, J. Am. Chan. Soc., 82, 1082 (I960).(2) RO Ragsdale and B.. B. Stewart, Inorg. Chem., 2, 1002 (19G3). substituted pyridine 1-oxide. The compounds investigated have …
Number of citations: 37 pubs.acs.org
V Diemer, H Chaumeil, A Defoin, A Fort, A Boeglin… - 2008 - Wiley Online Library
Pyridinium phenolates possess a dissymmetric delocalised π‐electron system providing a huge quadratic nonlinearity. They are a promising class of molecules for applications in …
YS Lin, J Park, JW De Schutter, XF Huang… - Journal of Medicinal …, 2012 - ACS Publications
… anhydrous MgSO 4 , concentrated, and purified by chromatography on silica gel, using a solvent gradient of 0% to 20% MeOH in EtOAc, to give the 2-amino-4-bromopyridine 1-oxide as …
Number of citations: 55 pubs.acs.org
Z Li, BM Silber, S Rao, JR Gever, C Bryant… - …, 2013 - Wiley Online Library
Recently, we described the aminothiazole lead (4‐biphenyl‐4‐ylthiazol‐2‐yl)‐(6‐methylpyridin‐2‐yl)‐amine (1), which exhibits many desirable properties, including excellent stability in …
N Yee - 2017 - search.proquest.com
… Upon cooling, the product 2,6-diamino-4bromopyridine 1-oxide (9) precipitated as dark brown needles in 10 - 88% yield. This step proved to be the most problematic since the product …
Number of citations: 4 search.proquest.com
FA Cotton, RM Wing, RA Zimmerman - Inorganic Chemistry, 1967 - ACS Publications
(C6H5) 4As+, Cs+) has been shown to be negligible. The results have been considered in relation to the selection rules and the empirically establishedranges for MX stretches and …
Number of citations: 82 pubs.acs.org
LB Klaasen - 1975 - San Diego State University
Number of citations: 0
鈴木康之 - YAKUGAKU ZASSHI, 1961 - jstage.jst.go.jp
Heating of 2 moles of 4-chloropyridine 1-oxide or 4-bromoquinoline 1-oxide and 1 mole of sodium disulfide in aqueous solution results in formation of 4, 4′-thiodipyridine or 4, 4′-…
Number of citations: 2 www.jstage.jst.go.jp

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